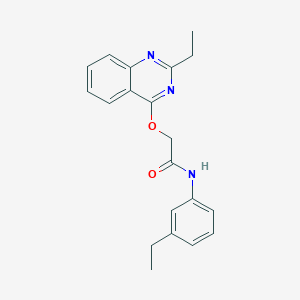
N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide, also known as EPI-001, is a small molecule inhibitor of the androgen receptor (AR) that has gained significant attention in the field of cancer research. The AR is a nuclear receptor that plays a critical role in the development and progression of prostate cancer, making it an attractive target for therapeutic intervention.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
N-(3-ethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide, as part of the broader family of quinazoline derivatives, has been extensively studied for its potential applications in medicinal chemistry. The focus on this compound and its analogs primarily revolves around their synthesis and evaluation for various pharmacological activities.
Analgesic and Anti-inflammatory Activities : Research has demonstrated the synthesis of novel quinazolinyl acetamides, exploring their analgesic and anti-inflammatory potentials. A study by Alagarsamy et al. (2015) highlighted compounds within this family showing significant analgesic and anti-inflammatory effects, with a particular compound outperforming the reference standard diclofenac sodium, while exhibiting only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antimicrobial Agents : The antimicrobial properties of quinazoline derivatives have been a subject of interest. Desai et al. (2007) synthesized new quinazolines showing promising antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, among others (Desai et al., 2007).
Anticancer Properties : The synthesis and evaluation of quinazolinone-based derivatives for their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases have also been explored. A study by Riadi et al. (2021) described the preparation of a new derivative exhibiting potent cytotoxic activity against various human cancer cell lines, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Enzyme Inhibition and Molecular Docking Studies : The enzyme inhibitory potentials of this compound derivatives against targets like acetylcholinesterase and butyrylcholinesterase have been investigated, providing insights into their mechanisms of action and potential therapeutic applications. Riaz et al. (2020) synthesized N-aryl/aralkyl derivatives showing enzyme inhibitory activities, supported by molecular docking studies, indicating these compounds as promising future lead molecules (Riaz et al., 2020).
Eigenschaften
IUPAC Name |
N-(3-ethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-14-8-7-9-15(12-14)21-19(24)13-25-20-16-10-5-6-11-17(16)22-18(4-2)23-20/h5-12H,3-4,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXOWMDNPVNLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
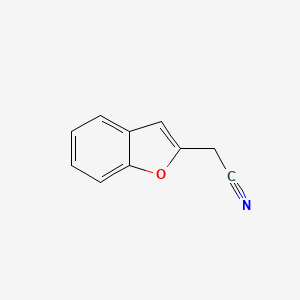
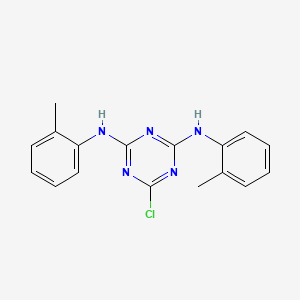
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2819980.png)
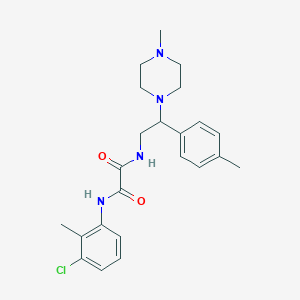
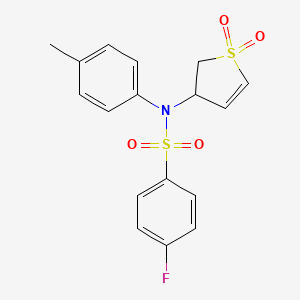
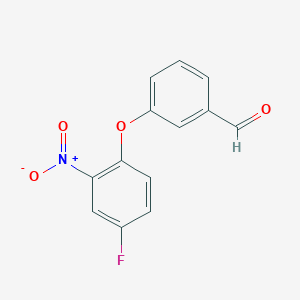


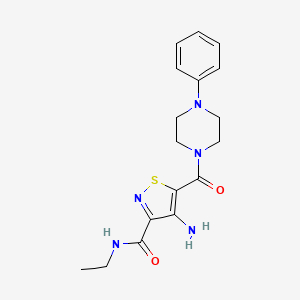
![4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B2819990.png)
![5-Methyl-7-[4-(trifluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2819991.png)
![2-((3-Ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819992.png)
![3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid](/img/structure/B2819996.png)
![3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid](/img/structure/B2819998.png)
